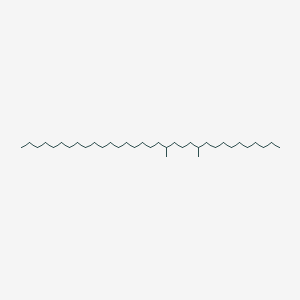

11,15-Dimethyltritriacontane

描述

属性

IUPAC Name |

11,15-dimethyltritriacontane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJYSQCASWJCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334728 | |

| Record name | 11,15-Dimethyltritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56987-78-1 | |

| Record name | 11,15-Dimethyltritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of 11,15 Dimethyltritriacontane

Identification in Insect Cuticular Lipid Profiles

Cuticular hydrocarbons (CHCs) form a waxy layer on the surface of insects, with the primary function of preventing water loss. Over evolutionary time, these compounds have been co-opted for communication. Dimethylalkanes, such as this compound, are common components of these complex CHC profiles.

In the southern cowpea weevil, Callosobruchus chinensis, this compound has been identified as a key synergistic component of a contact sex pheromone known as "erectin". conicet.gov.arsoton.ac.uk This pheromone, a complex mixture of a dicarboxylic acid and several hydrocarbons, induces copulatory behavior in males upon contact with a female. conicet.gov.ar While other dimethylalkanes have been found in the cuticular extracts of the bean weevil Acanthoscelides obtectus, such as 11,15-dimethylnonacosane, the presence of this compound has not been confirmed in this species. conicet.gov.ar

The compound is present in several species of Hymenoptera. In the parasitic wasp Lariophagus distinguendus, a mixture of this compound and 11,21-dimethyltritriacontane (B14425203) is among the compounds that most significantly contribute to the differences in CHC profiles between wasps reared on different hosts. uni-regensburg.de This indicates that the expression of this hydrocarbon is influenced by diet and may play a role in host-related mate choice. uni-regensburg.de In the desert ant Cataglyphis niger, this compound is a component of the postpharyngeal gland secretion, which is congruent with the cuticular hydrocarbon profile and serves as a colony recognition cue. frontiersin.orgresearchgate.net

Among Diptera, this compound is a notable component in the CHC profiles of certain species. In males of the tsetse fly Glossina morsitans morsitans, it is one of the dominant hydrocarbons, alongside 2-methyl-triacontane. Together, these two compounds can constitute a significant portion of the total male CHC profile. In Hawaiian picture-wing Drosophila, the compound (referred to as 11,15MeC33) has been identified in both Drosophila heteroneura and Drosophila silvestris, with its abundance differing significantly between the two species and being disrupted in their hybrids.

Cuticular hydrocarbons are known to be critical for chemical communication in field crickets, mediating species and sex recognition. murraystate.edud-nb.info Studies on the southeastern field cricket, Gryllus rubens, have shown that CHC profiles exhibit significant differences between sexes and seasonal generations, indicating phenotypic plasticity. murraystate.edumurraystate.edu However, detailed chemical analyses in the cited literature for this species have focused on shorter-chain hydrocarbons, and the specific presence of this compound has not been reported. murraystate.edunih.gov

Documentation in Plant Extracts (e.g., Annona glabra)

While long-chain alkanes are common in plant epicuticular waxes, the specific isomer this compound is not documented in the chemical analyses of the pond apple, Annona glabra. nih.govtandfonline.comresearchgate.netresearchgate.net Phytochemical investigations of A. glabra extracts have identified numerous other compounds, including different long-chain hydrocarbons like tritriacontane (B1216631) and the isomeric 13,17-dimethyl-tritriacontane, but not the 11,15-isomer. researchgate.netnih.gov

Variability in Biological Abundance and Profile Composition

The abundance of this compound and its proportion relative to other compounds in a CHC profile can vary significantly. This variability is a key feature of its role in chemical signaling.

Host-Dependent Variation : In the parasitoid wasp Lariophagus distinguendus, the CHC profile, including the relative amount of this compound, changes depending on the beetle host it was reared on. A host shift can result in a distinguishable chemical signature in just one generation, suggesting a potential mechanism for reproductive isolation.

Population-Level Variation : In the tsetse fly Glossina m. morsitans, the proportion of this compound in males was found to differ between two different laboratory-reared populations.

Species-Level Variation : The abundance of this compound differs between the closely related species Drosophila heteroneura and D. silvestris.

Colony-Level Variation : In the ant Cataglyphis niger, quantitative differences in the CHC profile, including this compound, help define a colony-specific odor used to distinguish nestmates from non-nestmates. frontiersin.org

General Mechanisms of Insect Hydrocarbon Biosynthesis (e.g., Elongation-Decarbonylation Pathway)

The primary route for the synthesis of cuticular hydrocarbons (CHCs) in insects is the elongation-decarbonylation pathway. annualreviews.orgpsu.edu This process commences with the de novo synthesis of fatty acids. The building blocks for these fatty acids are typically acetyl-CoA and malonyl-CoA. In the case of branched alkanes, the pathway is modified by the incorporation of methylmalonyl-CoA, which provides the methyl group.

The biosynthesis of hydrocarbons can be broken down into four main stages:

Precursor Formation: The initial step involves the creation of straight-chain or methyl-branched fatty acid precursors by fatty acid synthases (FAS). annualreviews.orgnih.gov

Elongation: These initial fatty acid chains are then extended to very-long-chain fatty acids (VLCFAs) through the action of elongase enzymes. annualreviews.orgpnas.org Each elongase enzyme typically adds a two-carbon unit from malonyl-CoA in a four-step cycle. The specificity of these elongases plays a crucial role in determining the final chain length of the hydrocarbon. annualreviews.orgbiorxiv.org

Reduction: The carboxyl group of the VLCFA is then reduced to an aldehyde. This reduction is catalyzed by fatty acyl-CoA reductases (FARs). nih.govresearchgate.net

Decarbonylation: In the final step, the aldehyde is converted to a hydrocarbon with one less carbon atom and the release of carbon dioxide. This oxidative decarbonylation is carried out by a cytochrome P450 enzyme from the CYP4G family. annualreviews.orgnih.gov

This fundamental pathway is conserved across many insect species and is responsible for producing the vast diversity of CHCs observed in nature. pageplace.de

Proposed Enzymatic Steps in Methyl-Branching

The creation of dimethyl-branched alkanes like this compound involves the specific incorporation of two methyl groups onto the growing fatty acid chain. This is achieved by substituting a malonyl-CoA with a methylmalonyl-CoA at specific points during the elongation process, a reaction mediated by a microsomal fatty acid synthase (FAS). annualreviews.orgscienceopen.com

While the precise enzymes responsible for the specific placement of methyl groups at the 11th and 15th positions of a tritriacontane (33-carbon) chain have not been definitively identified, the general mechanism is understood. The positioning of the methyl branches is thought to be determined by the substrate specificity of the fatty acid synthase and the subsequent elongase enzymes. annualreviews.orgresearchgate.net For dimethylalkanes with methyl groups on odd-numbered carbons, it is proposed that the biosynthesis starts with a primer derived from the amino acid leucine. usda.gov

Studies on various insects have shown that the methyl-branching units are inserted early in the chain elongation process. annualreviews.orgpsu.edu For a compound like this compound, this would imply the incorporation of a methylmalonyl-CoA at the point where the chain has reached a certain length, followed by further elongation and a second incorporation of methylmalonyl-CoA. The number of methylene (B1212753) units between the methyl branches is determined by the number of acetyl-CoA units added between the two methylmalonyl-CoA incorporation events.

The stereochemistry of the methyl branches is also a critical aspect, though it is a field of study that is still developing. It is hypothesized that the stereospecificity is controlled by the enoyl-ACP reductase domain of the fatty acid synthase during the reduction of the α,β-unsaturated thioester. sci-hub.se

Influence of Dietary Precursors on this compound Production

The production of cuticular hydrocarbons, including this compound, is intrinsically linked to the insect's diet, which provides the necessary precursors. The building blocks for both the carbon backbone and the methyl branches are derived from metabolic pathways that are fueled by ingested nutrients.

The primary precursors for the methyl branches of internally branched alkanes are the amino acids valine, isoleucine, and methionine. annualreviews.orgnih.gov These amino acids are catabolized to produce propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. annualreviews.org In some insects, succinate (B1194679) from the Krebs cycle can also be a source of propionyl-CoA. psu.edu

The influence of diet on CHC profiles has been observed in various insect species. For instance, the fatty acid composition of the diet can affect the relative abundance of different straight-chain and methyl-branched CHCs. psu.edu While direct experimental evidence linking specific dietary components to the production of this compound is scarce, it is clear that the availability of the precursor amino acids in the diet is a limiting factor for its synthesis.

Furthermore, symbiotic microorganisms can play a role in providing essential nutrients for CHC biosynthesis. nih.govnih.gov For example, studies on the tsetse fly, Glossina morsitans, which is known to have this compound as a major cuticular hydrocarbon, have shown that antibiotic treatment can alter the CHC profile, suggesting an indirect role of the microbiome in hydrocarbon production. nih.govnih.gov

| Precursor | Role in Biosynthesis |

| Acetyl-CoA | Primary building block for the fatty acid backbone. |

| Malonyl-CoA | Donates two-carbon units during fatty acid elongation. |

| Methylmalonyl-CoA | Donates the methyl group for branched alkanes. |

| Valine | Catabolized to propionyl-CoA, a precursor for methylmalonyl-CoA. annualreviews.orgnih.gov |

| Isoleucine | Catabolized to propionyl-CoA, a precursor for methylmalonyl-CoA. annualreviews.orgnih.gov |

| Methionine | Can serve as a precursor for methylmalonyl-CoA. annualreviews.orgnih.gov |

| Succinate | Can be converted to propionyl-CoA. psu.edu |

Regulatory Mechanisms of Cuticular Hydrocarbon Synthesis

The synthesis of cuticular hydrocarbons is a tightly regulated process, ensuring that the correct blend of compounds is produced for the insect's specific needs, which can vary with age, sex, and environmental conditions. This regulation occurs at multiple levels, from gene expression to hormonal control.

Hormones are key regulators of CHC production. For example, ecdysteroids, the insect molting hormones, have been shown to influence the chain length of hydrocarbons. usda.gov In some species, juvenile hormone is also involved in regulating the composition of the CHC profile.

At the genetic level, the expression of the genes encoding the enzymes of the biosynthetic pathway is a critical control point. The differential expression of various fatty acid synthase, elongase, and desaturase genes allows for the production of a diverse array of CHCs. biorxiv.orgscienceopen.comresearchgate.net For instance, the expression of specific elongase genes is correlated with the production of hydrocarbons of particular chain lengths. pnas.orgbiorxiv.org

Significance of Branched Hydrocarbons in Insect Chemical Communication

Branched hydrocarbons, particularly methyl-branched alkanes, have evolved to become critical signaling molecules in the insect world. annualreviews.org Their structural diversity, arising from variations in chain length and the number and position of methyl groups, allows for a high degree of signal specificity. mdpi.com This specificity is vital for a range of communication contexts, including:

Species and Sex Recognition: Many solitary insects use CHC profiles to identify potential mates of the same species and the correct sex. pnas.org

Social Insect Communication: In social insects like ants and bees, CHCs are fundamental for nestmate recognition, caste identification, and signaling fertility status. pnas.orgresearchgate.net

Pheromones: Methyl-branched alkanes can act as contact pheromones, influencing mating behaviors. pnas.org For instance, in the parasitic wasp Lariophagus distinguendus, specific methyl-branched alkanes are key components of the female sex pheromone. mdpi.com

Kairomones: These chemical signals can also be exploited by other species. For example, predators or parasitoids may use the CHCs of their prey or hosts to locate them. pnas.org

The biosynthesis of these complex molecules occurs in specialized cells called oenocytes. nih.gov The process involves the elongation of fatty acid chains with the specific incorporation of methyl groups to create the characteristic branched structures. u-tokyo.ac.jp

Overview of Research on 11,15 Dimethyltritriacontane in Chemical Ecology

11,15-Dimethyltritriacontane is a specific dimethyl-branched alkane with the chemical formula C₃₅H₇₂. nist.govchemeo.com Research has identified this compound as a component of the CHC profile in several insect species, where it contributes to chemical communication and physiological processes.

Identification in Insect Species:

Glossina morsitans morsitans (Tsetse fly): In male tsetse flies, this compound is one of the dominant CHCs, comprising a significant portion of the total CHC profile. nih.govmpg.de

Lariophagus distinguendus (Parasitoid wasp): This compound has been identified as a component of the CHC profile in this wasp species. Studies have shown that the relative abundance of this compound, along with other CHCs, can be influenced by the host on which the wasp was reared. cambridge.org

Gryllus rubens (Southeastern field cricket): this compound has been detected in the CHC profiles of this cricket species. murraystate.edu

Mischocyttarus consimilis (Paper wasp): Research has indicated that this compound is one of the dimethylated hydrocarbons that can be important in distinguishing between different groups within a colony. scispace.com

Role in Chemical Communication:

An in-depth examination of the chemical compound this compound reveals its significant, though varied, presence across different biological taxa. Primarily identified within the complex cuticular lipid profiles of insects, this long-chain methyl-branched hydrocarbon plays a crucial role in chemical communication. Its distribution is not uniform, showing considerable variability in abundance and composition, which highlights its importance in species- and colony-specific signaling.

Ecological and Behavioral Functions of 11,15 Dimethyltritriacontane

Role in Intraspecific Chemical Communication

Cuticular hydrocarbons (CHCs) are a complex mixture of lipids that coat the outer surface of insects, primarily serving to prevent desiccation. Over evolutionary time, these compounds have been co-opted for communication, conveying a wealth of information about an individual's species, sex, reproductive status, and colony membership. nih.govresearchgate.net 11,15-Dimethyltritriacontane, as a component of these complex CHC profiles, is integral to this chemical language.

The ability to recognize a suitable and conspecific mate is fundamental for reproductive success. wur.nl CHCs serve as a primary mechanism for this recognition at close range. nih.govresearchgate.net Differences in the CHC profiles between species and between sexes allow individuals to identify appropriate partners. nih.gov

Research on the broad-horned flour beetle, Gnatocerus cornutus, has shown that its cuticular hydrocarbon profiles are sexually dimorphic. The male's profile, which contains a range of compounds including dimethyl alkanes, is subject to sexual selection by female mate choice. nih.gov This indicates that females assess the male's CHC profile, which includes compounds structurally similar to this compound, to gauge his quality as a mate. The specific blend of hydrocarbons, rather than a single compound, often acts as the signal that initiates and modulates courtship displays.

In social insects such as ants, bees, and wasps, the ability to distinguish between colony members (nestmates) and outsiders is essential for maintaining colony cohesion and protecting resources. researchgate.netnih.gov This critical function is mediated by a colony-specific "odor" derived from the collective CHC profiles of its members. researchgate.net

The recognition signal is a complex mixture of linear, branched, and unsaturated hydrocarbons. nih.gov Individuals within a colony share a similar CHC profile, or "Gestalt," which is learned by all colony members. When an individual encounters another, it compares the other's CHC profile to its internal template. A match signifies a nestmate, leading to acceptance, while a mismatch identifies a non-nestmate, often resulting in aggression. researchgate.net Dimethylalkanes, including isomers of dimethyltritriacontane, are frequently components of these colony-specific signatures. Although the information is encoded in the mixture as a whole, the presence and proportion of specific branched alkanes contribute to the distinctiveness of the colony's scent.

Table 1: Role of Cuticular Hydrocarbons in Insect Behavior

| Behavioral Function | Compound Class | Specific Example of Function |

| Mate Recognition | Dimethyl Alkanes | Component of male Gnatocerus cornutus CHC profile used in female mate choice. nih.gov |

| Nestmate Recognition | Methyl-branched Alkanes | Part of the complex colony-specific odor in social insects used to discriminate between members and non-members. nih.govresearchgate.net |

| Sexual Signaling | Branched Alkanes | Can function as anti-aphrodisiacs in some species, signaling sexual immaturity or male identity. nih.gov |

Sexual dimorphism in CHC profiles is a widespread phenomenon in insects and is fundamental to mate recognition. mdpi.com These differences can be qualitative (presence or absence of certain compounds) or quantitative (different ratios of the same compounds). entomon.in Such chemical distinctions prevent costly interspecific mating and allow for efficient recognition of the opposite sex. wur.nl

In many species, males and females produce distinct blends of CHCs. For instance, studies on the cuckoo wasp Trichrysis cyanea revealed clear sexual dimorphism in their CHC profiles. mdpi.com Research on the flour beetle Gnatocerus cornutus also highlights these sex-specific differences, with dimethyl alkanes being significant components of the male's chemical signature that is evaluated by females. nih.gov This suggests that compounds like this compound can be part of a suite of male-specific signals.

Phenotypic Plasticity of Chemical Signals in Response to Environmental Factors

Phenotypic plasticity is the ability of a single genotype to produce different phenotypes in response to varying environmental conditions. This can include an organism's chemical profile. The composition of an insect's CHCs can be influenced by a variety of external factors, including diet, temperature, and social environment. For example, the hydrocarbon profile of harvester ants has been shown to change depending on their task-related environment.

While direct research linking environmental factors to specific changes in the production of this compound is limited, the general principle of CHC plasticity is well-established. Such plasticity can be adaptive, allowing an insect's chemical signature to change in response to new conditions. For instance, alterations in diet can lead to the incorporation of different hydrocarbon precursors, thereby modifying the final CHC profile. This plasticity ensures that the chemical signals remain honest indicators of an individual's current state and origin, which is crucial for processes like nestmate recognition and mate choice.

Ecological Significance of Host-Dependent Chemical Profiles

In species with parasitic or inquiline lifestyles, matching the chemical profile of the host is often a matter of survival. Brood parasites, such as cuckoo wasps, invade the nests of other species to lay their eggs. To bypass the host's nestmate recognition system, these parasites often evolve chemical mimicry, where their CHC profile closely matches that of their host.

Studies on cuckoo wasps have shown that species that are specialists, targeting a single host species, often have CHC profiles that are highly similar to their specific host. Generalist parasites that exploit multiple host species may exhibit greater variability in their CHC profiles. mdpi.com This suggests an adaptive mechanism where the parasite's chemical signature can shift depending on the host species. Therefore, the presence and proportion of compounds like this compound on a parasite could be dependent on the CHC profile of its host, highlighting the ecological pressures that shape these chemical signals.

Evolutionary Implications of CHC-Mediated Communication

The intricate use of cuticular hydrocarbons (CHCs) for communication, particularly the role of specific compounds like this compound, carries significant evolutionary implications for insects. Variations in CHC profiles, driven by a variety of selective pressures, can lead to reproductive isolation and, ultimately, speciation.

The species-specific nature of CHC bouquets is a critical factor in preventing interbreeding among closely related species, especially those that live in the same geographical area (sympatric species). frontiersin.org Subtle changes in the composition or relative abundance of particular hydrocarbons can lead to a breakdown in mate recognition, effectively creating a reproductive barrier. researchgate.net For instance, while both Nasutitermes corniger and Nasutitermes ephratae termites possess this compound, the different relative amounts of this and other key hydrocarbons help maintain species integrity. unl.edu

This chemical divergence can arise from various evolutionary pressures. Ecological factors, such as diet and climate, can influence CHC profiles. Furthermore, the constant co-evolutionary arms race between predators or parasites and their prey can also drive changes in chemical signaling. A shift in the CHC profile that enhances species or mate recognition can be strongly selected for, leading to the fixation of new chemical signatures within a population.

The genetic basis for CHC production is complex, involving multiple genes that control the enzymes responsible for hydrocarbon synthesis. Mutations in these genes can lead to novel CHC profiles. If these new profiles confer a reproductive advantage, they will likely spread through the population. Over time, these changes can accumulate, leading to populations that are reproductively isolated from their ancestors, a key step in the formation of new species.

The diversity of CHC profiles across insect taxa, with compounds like this compound appearing in different species but often in varying concentrations, highlights the evolutionary lability and adaptability of this communication system. frontiersin.orgunl.edu This chemical plasticity has likely played a crucial role in the vast diversification of insects.

Analytical Methodologies for the Characterization of 11,15 Dimethyltritriacontane

Extraction Techniques for Cuticular Lipids

11,15-Dimethyltritriacontane is a component of cuticular lipids, the waxy layer covering the exterior of insects that serves functions from preventing water loss to chemical communication. nih.govdoi.org The initial and most critical step in its analysis is the efficient extraction of these lipids from the insect cuticle.

The most widely employed method for recovering insect cuticular hydrocarbons is solvent washing. allenpress.comresearchgate.net This technique typically involves immersing whole insects or specific body parts in a nonpolar solvent for a short duration.

Solvent Choice: Hexane (B92381) is a commonly used solvent for this purpose. allenpress.comresearchgate.net The insects are usually submerged in hexane for approximately 10 minutes, followed by rinsing with the same solvent to ensure maximum recovery of the surface lipids. allenpress.com While hexane is effective for obtaining a representative qualitative sample, it may not provide complete quantitative recovery without additional measures. allenpress.com Other solvents like pentane (B18724) and chloroform (B151607) have also been used. researchgate.net

Minimizing Contamination: A key objective is to extract the cuticular lipids without disrupting the insect's internal tissues, which could release different lipid profiles and contaminate the sample. allenpress.com Short immersion times help to mitigate this risk.

Alternative methods have been developed to address the limitations of solvent washing. These include solid-phase microextraction (SPME), which can be used to sample the headspace of heated samples or directly from living specimens, and rubbing the insect's body with a material like cotton to collect the cuticular waxes. nih.gov Following extraction, the crude lipid sample often undergoes further cleanup or fractionation, for instance using column chromatography, to isolate the hydrocarbon fraction from more polar compounds like fatty acids and esters. nih.govresearchgate.net

Table 1: Comparison of Extraction Techniques for Insect Cuticular Lipids

| Method | Principle | Advantages | Disadvantages |

| Solvent Washing | Immersion of the insect in a nonpolar solvent (e.g., hexane) to dissolve surface lipids. allenpress.com | Simple, effective for qualitative analysis, widely used. allenpress.comresearchgate.net | May not be fully quantitative, potential for internal lipid contamination. allenpress.com |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs volatile and semi-volatile compounds from the sample's headspace or by direct contact. nih.gov | Minimally invasive, can be used on live insects. nih.gov | May be biased towards more volatile compounds. |

| Surface Rubbing | Physically collecting lipids by rubbing the cuticle with an absorbent material. nih.gov | Inexpensive, simple, minimally invasive. nih.gov | Efficiency and reproducibility can be variable. |

Chromatographic Separation and Quantification Methods

Once the hydrocarbon fraction is isolated, chromatographic techniques are employed to separate the complex mixture into its individual components. Gas chromatography is the cornerstone of this process. libretexts.orgyoutube.comlibretexts.org

Gas Chromatography with a Flame-Ionization Detector (GC-FID) is a robust and widely used technique for separating and quantifying hydrocarbons. cranfield.ac.ukbiorxiv.org In this method, the vaporized sample is transported by an inert carrier gas through a long, thin capillary column. youtube.comlibretexts.org The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary liquid phase coated on the column walls. youtube.comlibretexts.org

The FID detector works by pyrolyzing the compounds as they elute from the column in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of organic analyte being burned. The resulting signal is plotted against retention time to produce a chromatogram. biorxiv.org The area under each peak is directly proportional to the quantity of the corresponding compound, allowing for precise quantification. cranfield.ac.uk

For definitive identification, Gas Chromatography is coupled with Mass Spectrometry (GC-MS). researchgate.netcranfield.ac.uknih.gov This hyphenated technique is the standard for analyzing insect cuticular hydrocarbons. cranfield.ac.ukmdpi.com As individual compounds, such as this compound, elute from the GC column, they enter the ion source of the mass spectrometer.

Here, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. chemguide.co.uk The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. pearson.com This mass spectrum serves as a chemical "fingerprint" that can be compared to spectral libraries or interpreted to elucidate the molecule's structure. nih.gov

Interpretation of Mass Spectral Data for Branched Alkane Structure Elucidation

The structural elucidation of a branched alkane like this compound from its mass spectrum relies on analyzing its specific fragmentation patterns. chemguide.co.uk While the molecular ion (M+) peak for long-chain alkanes may be weak or absent, the fragments generated provide crucial structural information. docbrown.inforesearchgate.net

For dimethyl-branched alkanes, the primary cleavage occurs at the C-C bonds adjacent to the methyl branches. This is because the fragmentation process favors the formation of more stable secondary carbocations. chemguide.co.uk For this compound (C₃₅H₇₂), fragmentation at the branching points is expected to yield a series of diagnostic ions.

Cleavage on either side of the methyl-substituted carbons (C11 and C15) will break the carbon chain, producing characteristic fragment ions. The analysis of the m/z values of these key fragments allows for the precise localization of the methyl groups along the tritriacontane (B1216631) backbone.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| Cleavage Site | Resulting Ion Fragment | Expected m/z |

| Between C10-C11 | C₁₁H₂₃⁺ | 155 |

| Between C11-C12 | C₁₂H₂₅⁺ | 169 |

| Between C14-C15 | C₁₅H₃₁⁺ | 211 |

| Between C15-C16 | C₁₆H₃₃⁺ | 225 |

| Loss of C₁₀H₂₁ radical | [M - 141]⁺ | 351 |

| Loss of C₁₈H₃₇ radical | [M - 253]⁺ | 239 |

Note: The m/z values represent the most likely primary carbocations formed. Further fragmentation and rearrangements can lead to other ions.

Application of Retention Indices for Compound Identification

While GC-MS provides a powerful tool for identification, confirmation can be enhanced by using retention indices. The Kovats retention index is a standardized, system-independent value that helps to identify compounds by converting their retention times relative to those of n-alkanes. wikipedia.orgebrary.net

The index is calculated by running a sample along with a mixture of straight-chain alkanes (an n-alkane ladder). The retention time of the unknown compound is then normalized to the retention times of the n-alkanes that elute just before and after it. lotusinstruments.com For temperature-programmed GC, the formula is:

KI = 100n + 100(N - n) * [(t_unknown - t_n) / (t_N - t_n)]

Where:

KI is the Kovats Index

n is the carbon number of the n-alkane eluting before the unknown

N is the carbon number of the n-alkane eluting after the unknown

t is the retention time for the respective compounds

This method is particularly valuable because the calculated index is less dependent on analytical variables like column length, temperature program, and flow rate compared to raw retention time. lotusinstruments.com By comparing the experimentally determined retention index of a peak to published or database values, analysts can significantly increase their confidence in compound identification, especially for isomers that may have very similar mass spectra. usgs.gov

Methods for Differentiating Co-eluting Isomers

A significant analytical challenge in the study of cuticular hydrocarbons is the presence of numerous structural isomers that may be difficult to separate chromatographically. youtube.com Positional isomers of dimethylalkanes, such as this compound and 13,17-dimethyltritriacontane, can have very similar boiling points and polarities, leading to their co-elution from a standard GC column. researchgate.netnih.gov

Several strategies can be employed to resolve or differentiate these co-eluting isomers:

High-Resolution Chromatography: Utilizing longer capillary columns or columns with different stationary phase chemistries (e.g., changing from a nonpolar to a semi-polar phase) can alter the selectivity of the separation and may resolve the co-eluting peaks. scispace.com

Mass Spectral Deconvolution: Even if isomers co-elute, careful examination of their combined mass spectrum can sometimes reveal subtle differences. Specific diagnostic ions unique to one isomer might be identifiable, allowing for their differentiation. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS): Advanced techniques like tandem mass spectrometry can be used to differentiate isomers. nih.gov In an MS/MS experiment, a specific precursor ion from the co-eluting mixture is selected and then subjected to further fragmentation. The resulting secondary fragment ions (product ions) can be unique to each isomer's structure, providing a basis for unambiguous identification even without chromatographic separation. nih.govrsc.org

Synthetic Approaches and Derivatization Strategies for Branched Alkanes

Chemoenzymatic Synthesis of Branched Alkanes

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to construct complex molecules. acs.orgnih.govpharmasalmanac.com While a direct chemoenzymatic route to 11,15-dimethyltritriacontane has not been reported, principles from the synthesis of other chiral molecules can be applied. Enzymes, particularly lipases, are often employed for the kinetic resolution of racemic intermediates, which can be a key step in establishing the desired stereochemistry at the methyl-branched centers. acs.orgnih.gov

A hypothetical chemoenzymatic approach to a chiral precursor of this compound could involve the enzymatic desymmetrization of a prochiral diketone or the kinetic resolution of a racemic alcohol. For instance, a long-chain keto-ester could be reduced to a racemic hydroxy-ester, which is then subjected to lipase-catalyzed acylation. This would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. These resolved chiral fragments could then be elaborated into the final target molecule through conventional chemical steps.

The biosynthesis of long-chain alkanes in some organisms involves enzymes like fatty acid synthases (FAS) and elongases, followed by a reductive pathway. nih.gov While harnessing these entire pathways for in vitro synthesis is complex, individual enzymes could potentially be used for specific transformations, such as the stereoselective reduction of a ketone to a secondary alcohol, a key feature of methyl-branched alkanes.

| Step | Reaction Type | Reagents/Enzyme | Intermediate/Product | Purpose |

| 1 | Chemical Synthesis | Standard organic reactions | Racemic long-chain alcohol | Creation of a key chiral center precursor. |

| 2 | Enzymatic Resolution | Lipase, acyl donor | Enantiomerically enriched alcohol and ester | Separation of stereoisomers. |

| 3 | Chemical Elaboration | Coupling reactions, reduction | Chiral branched alkane fragment | Building the carbon backbone. |

| 4 | Final Assembly | Coupling of fragments | Target branched alkane | Completion of the molecular structure. |

Stereoselective Synthesis of Methyl-Branched Hydrocarbon Analogs

The stereoselective synthesis of methyl-branched hydrocarbons is crucial, as the stereochemistry of these molecules can significantly impact their physical and biological properties. A plausible retrosynthetic analysis of this compound suggests that the molecule can be constructed from smaller, chiral building blocks using carbon-carbon bond-forming reactions. stackexchange.comyoutube.commsu.eduyoutube.comyoutube.com

A convergent synthetic strategy could involve the coupling of two main fragments. For instance, a Grignard reagent derived from a C16 alkyl halide could be coupled with a C17 alkyl halide or tosylate bearing a methyl branch at the appropriate position. unacademy.comorganic-chemistry.org The stereochemistry of the methyl branches would need to be established in the synthesis of these fragments.

One common method for introducing a methyl branch with stereocontrol is through the use of chiral auxiliaries or asymmetric catalysis. For example, a chiral auxiliary can be attached to a shorter precursor molecule to direct the stereoselective addition of a methyl group. Subsequent removal of the auxiliary provides an enantiomerically enriched building block. Another approach involves the asymmetric hydrogenation of an alkene or the asymmetric reduction of a ketone to set the stereocenter.

A proposed synthetic route for this compound could involve the following key steps:

Synthesis of a C1-C11 fragment: Starting from a commercially available chiral building block, a sequence of chain elongation reactions, such as Wittig reactions or Grignard couplings, can be used to construct an 11-carbon chain with a methyl group at the desired position and a terminal functional group suitable for coupling. pearson.compearson.commasterorganicchemistry.com

Synthesis of a C12-C33 fragment: A similar strategy would be employed to build the second fragment, which would contain the second methyl group at the 15-position relative to the final molecule's numbering.

Coupling of the fragments: A cross-coupling reaction, such as a Suzuki or Negishi coupling, could be used to join the two fragments. organic-chemistry.org

Final reduction: The functional groups used for the coupling reaction would then be removed, typically through a reduction step, to yield the final saturated alkane.

| Reaction Type | Starting Materials | Reagents | Product |

| Grignard Reaction | Alkyl halide, Magnesium, Aldehyde/Ketone | Diethyl ether, H3O+ | Alcohol |

| Wittig Reaction | Alkyl halide, Triphenylphosphine, Base, Aldehyde/Ketone | THF | Alkene |

| Suzuki Coupling | Organoboron compound, Alkyl halide | Palladium catalyst, Base | Coupled alkane precursor |

| Hydrogenation | Alkene | H2, Pd/C | Alkane |

Development of Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools for tracer studies in various fields, including metabolism, environmental fate, and material science. acanthusresearch.comnih.govscience.govyoutube.comschd-shimadzu.com The synthesis of labeled this compound can be achieved by incorporating stable isotopes (e.g., deuterium (B1214612), ¹³C) or radioisotopes (e.g., ¹⁴C) into the synthetic scheme. rsc.orgnih.govnih.govacs.orgresearchgate.net

Deuterium Labeling: Deuterium-labeled analogs are often used as internal standards in mass spectrometry-based quantification. A common strategy for introducing deuterium is to use a deuterated reagent at a specific step in the synthesis. For example, a deuterated Grignard reagent, such as CD₃MgBr, can be used to introduce a deuterated methyl group. pearson.compearson.com Alternatively, a ketone intermediate can be reduced with a deuterating agent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom at a specific position. The reaction of a Grignard reagent with heavy water (D₂O) can also be used to introduce a deuterium atom. masterorganicchemistry.comacs.org

Carbon-14 Labeling: For radiotracer studies, ¹⁴C is a commonly used isotope. The introduction of ¹⁴C typically involves using a commercially available ¹⁴C-labeled starting material, such as [¹⁴C]methyl iodide or [¹⁴C]carbon dioxide. rsc.orgnih.govacs.orgresearchgate.net For the synthesis of ¹⁴C-labeled this compound, one could envision using [¹⁴C]methyl iodide to generate a ¹⁴C-labeled Grignard reagent, which would then be incorporated into one of the fragments during the synthesis. Alternatively, a carboxylation reaction with [¹⁴C]CO₂ followed by reduction could be employed to introduce the label.

| Isotope | Labeling Reagent | Reaction Type | Position of Label |

| Deuterium (²H) | CD₃MgBr | Grignard reaction | Methyl branch |

| Deuterium (²H) | D₂O | Quenching of Grignard reagent | Specific carbon on the backbone |

| Carbon-13 (¹³C) | ¹³CH₃I | Nucleophilic substitution/Grignard formation | Methyl branch |

| Carbon-14 (¹⁴C) | [¹⁴C]CO₂ | Carboxylation of Grignard reagent | Specific carbon on the backbone |

Derivatization Methods for Enhanced Analytical Detection or Bioassay Formulation

The analytical detection of long-chain alkanes like this compound can be challenging due to their low volatility and lack of chromophores, fluorophores, or ionizable groups. Derivatization is a technique used to chemically modify an analyte to improve its analytical properties. hta-it.comlibretexts.orgwelch-us.comresearchgate.netresearchgate.net However, the inert nature of saturated hydrocarbons makes them difficult to derivatize under mild conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of analytes. youtube.comgcms.czsigmaaldrich.comoup.comcannabissciencetech.com Since alkanes are already volatile enough for GC analysis (albeit with high boiling points for long-chain analogs), derivatization is generally not necessary for this purpose. The primary challenge with GC-MS analysis of large alkanes is achieving good chromatographic separation of isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, but alkanes lack the necessary functional groups for common detection methods like UV-Vis or fluorescence detection. hta-it.comlibretexts.orgwelch-us.comresearchgate.netresearchgate.net Derivatization for HPLC typically involves introducing a chromophore or fluorophore. libretexts.orgwelch-us.comresearchgate.net Given the lack of reactive sites on this compound, direct derivatization is not feasible.

Alternative Approaches:

Indirect Derivatization: One could consider synthesizing the alkane from a precursor that contains a functional group. This functionalized precursor could be derivatized with a fluorescent tag, analyzed, and then the functional group could be removed in a subsequent reaction to yield the alkane. This approach is complex and not practical for routine analysis.

Host-Guest Chemistry: It may be possible to use host molecules, such as cyclodextrins or calixarenes, that can encapsulate the alkane. If the host molecule is fluorescent, the encapsulation event could lead to a change in its fluorescence properties, allowing for indirect detection.

Fluorescent Probes: The development of fluorescent probes that can selectively interact with non-polar molecules through hydrophobic interactions could offer a pathway for detection. researchgate.netnih.govmdpi.commdpi.com However, achieving high selectivity for a specific alkane in a complex mixture would be a significant challenge.

Due to these difficulties, direct detection methods are often preferred for the analysis of long-chain alkanes. For instance, GC with flame ionization detection (FID) is a robust method for quantifying hydrocarbons. Advanced mass spectrometry techniques, such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), can also be used for the detection of non-polar compounds.

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose of Derivatization |

| GC-MS | Generally not required | N/A | N/A |

| HPLC-UV | Not directly feasible | N/A | Introduction of a chromophore. |

| HPLC-Fluorescence | Not directly feasible | N/A | Introduction of a fluorophore. |

Computational and Theoretical Investigations of Branched Hydrocarbons

Molecular Modeling and Dynamics Simulations of Alkane Structures

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape of flexible molecules such as 11,15-Dimethyltritriacontane. The long carbon chain of this molecule is not static; it can adopt a multitude of shapes, or conformations, due to rotation around its carbon-carbon single bonds. The most stable conformation for a long-chain alkane is typically a linear, all-"anti" arrangement, but gauche conformations can introduce bends or kinks in the chain. libretexts.org

The presence of methyl branches can lead to more compact, spherical shapes, which in turn affects physical properties like boiling and melting points. dynamicscience.com.aumasterorganicchemistry.com While linear alkanes can pack closely together, leading to stronger intermolecular forces, the irregular shape of branched isomers can disrupt this packing. dynamicscience.com.aumonash.eduquora.com However, highly branched, more spherical molecules may pack more efficiently in a crystal lattice, leading to higher melting points. dynamicscience.com.aumasterorganicchemistry.com Computational models can predict these effects by calculating the energies of different conformations and their packing arrangements.

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Predominant Conformation | Extended chain with localized kinks | The long tritriacontane (B1216631) backbone favors an extended "anti" conformation to minimize steric hindrance, while the methyl groups at C11 and C15 will introduce stable "gauche" interactions, creating localized bends in the chain. |

| Molecular Shape | Irregular, non-linear | The presence of two methyl branches prevents a perfectly linear arrangement, resulting in a more complex three-dimensional shape. |

| Flexibility | High | Rotation around the numerous C-C single bonds allows for a large number of possible conformations, making the molecule highly flexible. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pheromone Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. In the context of this compound, which functions as a component of insect pheromones, QSAR can be employed to understand and predict its efficacy. The biological activity of methyl-branched alkanes as pheromones is closely linked to their chain length and the position of the methyl branches. nih.gov These structural features are critical for recognition by insect receptors. nih.gov

QSAR models are built by developing mathematical equations that relate descriptors of a molecule's structure to its observed biological activity. For a set of similar pheromone molecules, these descriptors could include:

Topological indices: Numerical values that describe the branching and connectivity of the carbon skeleton.

Geometric descriptors: Parameters related to the molecule's size, shape, and surface area.

Electronic descriptors: Properties related to the distribution of electrons in the molecule.

| Descriptor Class | Specific Descriptor Example | Relevance to Pheromone Activity |

|---|---|---|

| Topological | Wiener Index (describes branching) | The degree and location of branching (at C11 and C15) are critical for receptor binding and specificity. |

| Geometric | Molecular Surface Area | The overall size and shape of the molecule determine how it fits into the active site of the pheromone receptor. |

| Constitutional | Molecular Weight | Influences volatility and transport of the pheromone to the receptor. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting its interaction with the waxy layer of the insect cuticle and its transport to sensory organs. |

Prediction of Spectroscopic Properties (e.g., Mass Spectral Fragmentation Patterns)

Computational methods can predict the spectroscopic properties of molecules, which is invaluable for their identification and characterization. For this compound, predicting its mass spectrum is particularly useful. In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

For branched alkanes, fragmentation preferentially occurs at the branching points because this leads to the formation of more stable secondary or tertiary carbocations. jove.comwhitman.eduuobasrah.edu.iq In the case of this compound, the molecular ion (the ion of the intact molecule) would be expected to be weak or absent in the mass spectrum, a common feature for highly branched compounds. whitman.eduwhitman.edu

The predicted major fragmentation pathways for this compound would involve cleavage at the C11 and C15 positions. The loss of the largest alkyl fragment at a branch point is often favored. whitman.edu Therefore, we can anticipate significant peaks corresponding to the cleavage on either side of the methyl-substituted carbons.

| Cleavage Site | Lost Neutral Fragment | Resulting Cationic Fragment (m/z) | Significance |

|---|---|---|---|

| C10-C11 Bond | C10H21• (Decyl radical) | C25H51+ | Indicates branching at C11 |

| C11-C12 Bond | C22H45• | C13H27+ | Indicates branching at C11 |

| C14-C15 Bond | C18H37• | C17H35+ | Indicates branching at C15 |

| C15-C16 Bond | C18H37• | C17H35+ | Indicates branching at C15 |

Note: The m/z values are predicted based on the most likely fragmentation patterns for branched alkanes. The actual mass spectrum may show additional fragments due to rearrangements.

Application of Solvation Parameter Models for Thermodynamic Property Estimation

Solvation parameter models are computational tools used to predict the thermodynamic properties of a solute in a given solvent. researchgate.net For a large, nonpolar molecule like this compound, these models can estimate properties such as its solubility in various solvents, its vapor pressure, and its partitioning behavior between different phases (e.g., between water and an organic solvent).

The Abraham solvation parameter model is one such widely used model. It characterizes a solute using five descriptors: excess molar refraction (E), dipolarity/polarizability (S), hydrogen-bond acidity (A), hydrogen-bond basicity (B), and the logarithm of the gas-hexadecane partition coefficient (L). nih.gov For an alkane, the A and B descriptors are zero, simplifying the model. These descriptors can be used in conjunction with known coefficients for a particular solvent or process to predict various thermodynamic properties. researchgate.net For large methylated alkanes, these solute descriptors can be calculated based on gas-liquid chromatographic retention data. researchgate.net

These models are particularly useful in environmental science for predicting the fate and transport of chemicals, and in chemical engineering for process design. For this compound, these models could be used to predict its environmental distribution or to design extraction and purification processes.

| Thermodynamic Property | Predicted Behavior | Implication |

|---|---|---|

| Aqueous Solubility | Extremely Low | The molecule is highly hydrophobic and will not readily dissolve in water. |

| Vapor Pressure | Very Low | It is a relatively non-volatile compound, consistent with its function as a cuticular hydrocarbon and contact pheromone. |

| Octanol-Water Partition Coefficient (log Kow) | Very High | Indicates a strong tendency to partition into fatty tissues and organic matter rather than water. |

| Enthalpy of Vaporization | High | A significant amount of energy is required to convert the liquid to a gas due to its large size and corresponding van der Waals forces. |

Cheminformatics and Database Analysis of Methyl-Branched Hydrocarbons

Cheminformatics involves the use of computational tools to analyze and organize chemical data. Large databases of chemical information, such as the Pherobase, which contains information on thousands of insect pheromones and semiochemicals, are invaluable resources for studying compounds like this compound. researchgate.net These databases store information on chemical structures, biological activity, and spectroscopic data.

By searching these databases, researchers can identify known compounds with similar structures to this compound and examine their biological functions. This can provide clues about the potential roles of this specific dimethylalkane in insect communication. For example, database analysis can reveal patterns in the chain length and branching positions of pheromones used by related insect species.

Furthermore, cheminformatics tools can be used to analyze large datasets of methyl-branched hydrocarbons to identify trends in their physical and chemical properties. epa.gov For instance, by analyzing gas chromatography retention data from databases, it is possible to develop models that predict the retention times of other branched alkanes, aiding in their identification in complex mixtures of insect cuticular hydrocarbons. researchgate.netunl.edu This type of analysis is crucial for deciphering the complex chemical profiles found on the surface of insects, which often contain dozens of different hydrocarbons.

| Cheminformatics Tool/Resource | Application | Expected Outcome |

|---|---|---|

| Pheromone Databases (e.g., Pherobase) | Searching for structurally similar compounds | Identification of other insect species that use dimethylalkanes with similar chain lengths or branching patterns as pheromones. |

| Spectral Databases (e.g., NIST WebBook) | Comparison of predicted and experimental mass spectra | Confirmation of the structure of this compound isolated from natural sources. |

| QSAR and Property Prediction Software | Predicting physicochemical and biological properties | Generation of hypotheses about the pheromonal activity and environmental fate of this compound. |

| Gas Chromatography Retention Index Databases | Predicting elution behavior | Facilitating the identification of this compound in complex hydrocarbon mixtures from insect cuticles. |

Future Research Directions and Unanswered Questions in 11,15 Dimethyltritriacontane Research

Elucidation of Stereochemical Specificity in Biological Activity

A significant unanswered question in the study of 11,15-dimethyltritriacontane and other methyl-branched hydrocarbons is the role of stereochemistry—the specific three-dimensional arrangement of atoms—in their biological function. nih.gov Chiral molecules, which are non-superimposable mirror images of each other, are called enantiomers. nih.gov In biological systems, which are themselves chiral, different enantiomers of the same compound can have vastly different activities, from binding to receptors to eliciting behavioral responses. nih.gov

This compound has two stereocenters (at the 11th and 15th carbon positions), meaning it can exist in four possible stereoisomeric forms: (11R, 15R), (11S, 15S), (11R, 15S), and (11S, 15R). It is largely unknown whether insects produce a single specific stereoisomer or a racemic mixture (an equal amount of left- and right-handed enantiomers).

Future research must focus on:

Stereospecific Synthesis : Developing synthetic routes to produce each stereoisomer of this compound in a pure form. cabidigitallibrary.org This is a prerequisite for testing the biological activity of each isomer individually.

Behavioral Assays : Conducting meticulous behavioral experiments to determine if insects can differentiate between the stereoisomers. This could involve testing the isomers' efficacy in eliciting mating behaviors, aggression, or nestmate recognition. frontiersin.org

Receptor Identification : Identifying the specific chemoreceptors in insect antennae or other sensory organs that bind to this compound. Investigating whether these receptors exhibit stereospecific binding is crucial to understanding the mechanism of perception.

Clarifying the stereochemical specificity will be a major leap in understanding the precision of insect chemical communication systems. It will reveal whether the information encoded in a CHC signal is dependent not just on the presence of a compound, but on its exact 3D shape. mdpi.com

Deeper Understanding of Environmental and Host-Symbiont Interactions on CHC Profiles

The composition of an insect's cuticular hydrocarbon profile is not static; it is a dynamic trait influenced by a multitude of external factors. nih.govscienceopen.com While it is known that environment and symbiotic relationships can alter CHC profiles, the specific impacts on the abundance and relative proportion of this compound are not well understood.

Future research should aim to dissect these complex interactions:

Abiotic Factors : Systematic studies are needed to quantify how variables like temperature, humidity, and photoperiod affect the production of this compound. oup.comresearchgate.net For example, insects in drier climates often have a higher proportion of longer-chain and methyl-branched alkanes to enhance desiccation resistance. scienceopen.comroyalsocietypublishing.org Understanding these adjustments can provide insight into the primary adaptive functions of specific CHCs.

Dietary Influences : The diet of an insect can directly impact its CHC profile, as some hydrocarbons may be sequestered directly from food sources or the availability of precursors for biosynthesis may change. scienceopen.comnih.gov Controlled feeding experiments are necessary to determine the extent to which diet modifies the expression of dimethylalkanes.

Host-Symbiont Interactions : Microbes living in symbiosis with insects can significantly shape the CHC profile of their hosts. nih.govnih.gov Research is needed to identify specific symbionts that may produce or modify this compound or its precursors. Furthermore, parasitoids can influence their host's CHC profile, and in turn, may acquire these compounds for chemical mimicry to evade the host's defenses. nih.gov

A deeper comprehension of this phenotypic plasticity is essential for interpreting the information content of a CHC profile in its ecological context. nih.gov

Development of Advanced Analytical Techniques for Non-Invasive Sampling

The study of dynamic changes in CHC profiles over an individual insect's lifetime is hampered by traditional sampling methods. Solvent extraction, the most common technique, is often lethal or can cause significant stress, preventing repeated measurements from the same individual. researchgate.netnih.govnih.gov There is a critical need for advanced, non-invasive, or minimally invasive sampling techniques.

Promising avenues for future development include:

Solid-Phase Microextraction (SPME) : This technique uses a coated fiber to adsorb volatile and semi-volatile compounds from the surface of the cuticle. It is minimally invasive and allows for repeated sampling, making it ideal for studying temporal changes in CHC profiles.

Direct Laser Desorption/Ionization Mass Spectrometry (LDI-MS) : Techniques like silver-assisted LDI-MS (Ag-LDI-MS) can analyze the CHC profile directly from the insect's cuticle with minimal disturbance. mdpi.com This method is rapid and can provide information on the spatial distribution of CHCs across the body. mdpi.com

Micro-scale Sampling : Developing methods to sample minute quantities of cuticular wax using microneedles or other micro-fabricated devices could provide a way to analyze CHC profiles without harming the insect. nih.gov

The adoption of such techniques will revolutionize the study of CHC plasticity, enabling researchers to monitor how an individual's chemical signature changes in response to social cues, environmental shifts, or physiological state in real-time. researchgate.net

Integration of Omics Data for Comprehensive Biosynthetic Pathway Mapping

The biosynthesis of complex, methyl-branched hydrocarbons like this compound involves a series of enzymatic steps, many of which are not fully characterized. nih.govnih.gov While the general pathway is known to involve fatty acid synthases (FAS), elongases (ELO), and a final reductive decarbonylation step, the specific genes and enzymes responsible for producing this particular dimethylalkane are unknown. scienceopen.comuky.edu

A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy to map this pathway comprehensively. mdpi.comnih.govnih.govyoutube.comscispace.com

Transcriptomics : By performing RNA sequencing on oenocytes—the specialized cells that synthesize CHCs—researchers can identify genes that are highly expressed during periods of active CHC production. nih.gov Comparing the transcriptomes of insects that produce high versus low levels of this compound can pinpoint candidate genes.

Proteomics : Identifying the proteins present in oenocytes and correlating their abundance with CHC profiles can help confirm the function of enzymes identified through transcriptomics.

Metabolomics : Analyzing the precursor molecules (metabolites) within the oenocytes can help to piece together the step-by-step construction of the final hydrocarbon product.

Functional Genomics : Once candidate genes are identified, techniques like RNA interference (RNAi) can be used to knock down their expression. If silencing a specific gene leads to a decrease or absence of this compound, it provides strong evidence for its role in the biosynthetic pathway. nih.gov

Integrating these layers of data will not only elucidate the complete biosynthetic pathway but also provide insights into how its regulation contributes to the diversity of CHC profiles observed in nature. nih.gov

Applications in Chemical Ecology and Pest Management Research

A thorough understanding of the biological role and biosynthesis of this compound has significant potential for practical applications, particularly in chemical ecology and integrated pest management (IPM). mdpi.com CHCs are fundamental to many insect behaviors, and manipulating these chemical signals offers novel strategies for controlling pest populations. scienceopen.com

Future research could explore the following applications:

Mating Disruption : If this compound is identified as a key component of a sex pheromone for a pest species, it could be synthesized and deployed in agricultural fields. frontiersin.org Saturating the environment with this compound would confuse males and prevent them from locating females, thereby disrupting mating and reducing the pest population.

Lure-and-Kill Strategies : The compound could be used as a bait in traps to attract specific pests. These traps could be combined with insecticides or pathogens for targeted control, minimizing the impact on non-target organisms.

Enhancing Biological Control : Many beneficial insects, such as parasitoids and predators, use host-derived CHCs to locate their prey. nih.gov Identifying this compound as a kairomone for a natural enemy could allow for its use in attracting and retaining these beneficial insects in areas where pest suppression is needed. mdpi.com

Monitoring and Detection : The unique CHC profiles of different species, potentially including specific ratios of compounds like this compound, can be used as a taxonomic tool to identify cryptic species or to monitor the presence and spread of invasive pests. nih.govresearchgate.net

By translating fundamental research on this specific compound into practical tools, chemical ecologists can contribute to the development of more sustainable and environmentally friendly pest management strategies. nih.govmdpi.com

常见问题

Basic: What methods are used to identify and synthesize 11,15-Dimethyltritriacontane in entomological research?

Answer: Identification involves extracting compounds from insect cuticles or whole-body extracts using solvent-based methods, followed by gas chromatography-mass spectrometry (GC-MS) for structural characterization. Synthesis typically employs multi-step organic reactions, including Grignard reactions to construct branched alkane chains. For example, this compound was synthesized in 7 steps, with intermediates confirmed via NMR and GC-MS comparison to natural extracts .

Basic: What analytical techniques validate the structural integrity of synthesized this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy and GC-MS are critical for verifying purity and structure. Retention index matching against natural extracts and co-injection experiments (mixing synthetic and natural samples) confirm identity. Documentation should include spectral data (e.g., and NMR peaks) and chromatographic retention times .

Advanced: How can researchers reconcile contradictory findings about the biological roles of this compound across species?

Answer: Contradictions (e.g., pheromone activity in beetles vs. caste-specific signaling in wasps) require comparative studies under controlled variables (e.g., species, sex, and environmental conditions). Meta-analyses of cuticular hydrocarbon (CHC) profiles across taxa, paired with behavioral assays, can clarify functional divergence. Cross-referencing with genomic data may reveal evolutionary adaptations in biosynthetic pathways .

Advanced: What experimental design considerations are critical for evaluating pheromone activity in field studies?

Answer: Field trials should use randomized trap placements with synthetic compounds and controls (e.g., solvent-only). Variables like trap height, weather, and beetle population density must be standardized. Replicate studies across seasons and geographical regions improve reliability. Data should include capture rates, sex ratios, and comparisons to natural pheromone blends .

Basic: How should researchers document the use of this compound in experimental protocols?

Answer: Provide detailed synthesis protocols (reagents, reaction conditions, purification steps), purity assessments (e.g., GC-MS/NMR), and storage conditions. For bioassays, specify dosages, application methods (e.g., solvent-carrier systems), and ethical approvals for insect handling. Cross-reference to established methodologies (e.g., JH treatment protocols in wasp studies) ensures reproducibility .

Advanced: What statistical approaches are recommended for analyzing bioactivity data of this compound?

Answer: Multivariate analyses (e.g., principal component analysis) can differentiate CHC profiles between experimental groups. Behavioral data (e.g., mating response rates) should undergo logistic regression or ANOVA with post-hoc tests. Account for pseudoreplication in field studies using mixed-effects models. Transparent reporting of p-values, effect sizes, and confidence intervals is essential .

Advanced: How can this compound be integrated into pest management strategies?

Answer: Pheromone-based lures can be optimized by testing synthetic blends in dispensers with controlled release rates. Field efficacy trials should measure reduction in timber infestation or quarantine breaches. Compare with existing methods (e.g., methyl bromide fumigation) for cost-benefit analysis. Long-term monitoring assesses resistance development .

Basic: What structural features of this compound influence its role in insect communication?

Answer: The positions of methyl branches (C11 and C15) and chain length (C33) are critical for species-specific recognition. Branched alkanes resist oxidation, enhancing durability on cuticles. Comparative studies show that even minor structural variations (e.g., 11,15 vs. 9,21 dimethyl isomers) drastically alter bioactivity .

Advanced: Does this compound exhibit synergistic effects with other hydrocarbons in social insects?

Answer: In Polybia micans, JH-induced CHC profiles include this compound alongside 3-methylpentacosane and heneicosane. Synergy testing via binary choice assays (e.g., blends vs. single compounds) can identify additive or inhibitory interactions. Dose-response curves quantify potency shifts in caste recognition or mating behaviors .

Basic: What best practices ensure reproducibility in studies involving this compound?

Answer: Standardize synthetic protocols (e.g., Grignard reaction conditions) and validate purity with orthogonal methods (NMR, GC-MS). Use internal standards (e.g., deuterated alkanes) in GC-MS analysis. Publish raw spectral data and chromatograms in supplementary materials. Adhere to FAIR data principles for sharing protocols .

Advanced: How do juvenile hormone (JH) treatments modulate this compound levels in social insects?

Answer: JH application in Polistes wasps elevates branched alkane synthesis, including this compound, mimicking queen-like CHC profiles. Experimental designs should include topical JH application at specific developmental stages (e.g., 3rd instar larvae), followed by GC-MS profiling. Ovarian status correlations and RNAi targeting JH receptors can mechanistically link hormone levels to CHC production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。